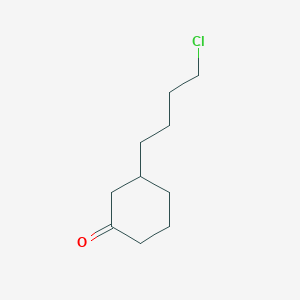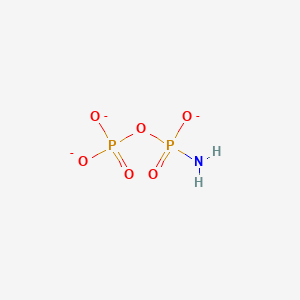
Amidodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidodiphosphate is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of phosphoric acid where one of the oxygen atoms is replaced by an imido group (NH). This substitution imparts distinct characteristics to the compound, making it valuable in biochemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amidodiphosphate can be synthesized through a one-pot amidophosphorylation-hydrolysis process. This involves the reaction of diamidophosphate with nucleoside monophosphates to form nucleoside amidophosphates, which can then be converted to nucleoside triphosphates . Another method involves the substitution of hexachlorobisphosphazonium salts to produce imidodiphosphates .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting phosphoric acid derivatives with ammonia or amines under controlled conditions. The process typically involves high temperatures and pressures to ensure complete conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions: Amidodiphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The imido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various functionalized phosphates .
Aplicaciones Científicas De Investigación
Amidodiphosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of amidodiphosphate involves its ability to interact with various molecular targets. In biological systems, it can act as a substrate for enzymes such as DNA polymerase, facilitating the polymerization of nucleic acids . The imido group enhances its reactivity, allowing it to participate in a range of biochemical processes. Additionally, this compound can form stable complexes with metal ions, which are crucial for its activity in catalytic and industrial applications .
Comparación Con Compuestos Similares
Amidodiphosphate is unique compared to other phosphorus-containing compounds due to the presence of the imido group. Similar compounds include:
Phosphoric Acid: Lacks the imido group and has different reactivity and applications.
Diamidophosphate: Contains two imido groups, making it more reactive in certain contexts.
Imidodiphosphorimidates: Another derivative with distinct catalytic properties.
Propiedades
Número CAS |
129888-71-7 |
|---|---|
Fórmula molecular |
H2NO6P2-3 |
Peso molecular |
173.97 g/mol |
Nombre IUPAC |
amino(phosphonatooxy)phosphinate |
InChI |
InChI=1S/H5NO6P2/c1-8(2,3)7-9(4,5)6/h(H3,1,2,3)(H2,4,5,6)/p-3 |
Clave InChI |
AWCLSMOLDVSOGM-UHFFFAOYSA-K |
SMILES canónico |
NP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

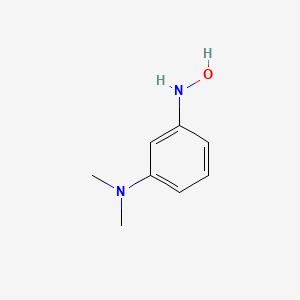
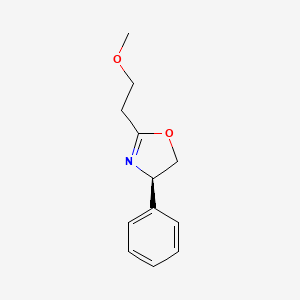


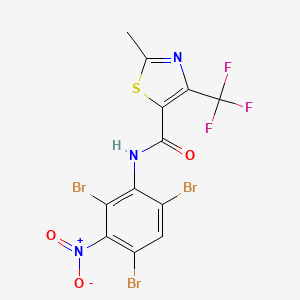


![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
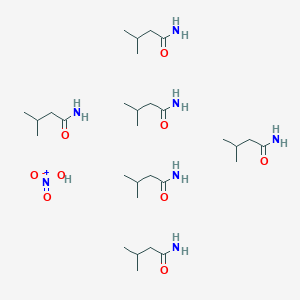

![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
